4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
4-(Cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a fused furopyrrole core. The compound is characterized by:
- Core structure: A fused furan-pyrrole system (furo[3,2-b]pyrrole) with a carboxylic acid group at position 3.
- A methyl group at position 2, which may enhance lipophilicity and influence binding interactions .
This compound is structurally related to bioactive molecules targeting enzymes like D-amino acid oxidase (DAAO) and carbonic anhydrase, as seen in analogs such as 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN), a known DAAO inhibitor . Its synthesis likely follows alkylation protocols similar to those described for 4-alkyl-furopyrrole derivatives, using cyclopropylmethyl halides as alkylating agents .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-4-9-11(16-7)5-10(12(14)15)13(9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPCNVSLWNCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2CC3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis Approach
One commonly employed synthetic strategy for the pyrrole core involves the Paal-Knorr reaction, which cyclizes 1,4-dicarbonyl compounds with amines to form pyrroles. For this compound, a substituted 2,5-dimethoxytetrahydrofuran intermediate reacts with appropriate amines under mild conditions, often catalyzed by iron(III) chloride, to form the fused furo[3,2-b]pyrrole ring system.
- Key reagents: 2,5-dimethoxytetrahydrofuran, cyclopropylmethylamine or related amines.
- Catalyst: Iron(III) chloride (FeCl3) in catalytic amounts.
- Conditions: Mild temperatures, typically room temperature to slightly elevated, with reaction times ranging from 30 minutes to several hours.
- Outcome: Formation of the pyrrole ring fused with a furan moiety, incorporating the cyclopropylmethyl substituent at the 4-position and methyl group at the 2-position.
Cyclization and Base-Mediated Steps
Following initial ring formation, cyclization steps under alkaline conditions are critical to close the fused ring system and introduce the carboxylic acid functionality.
- Bases used: Both organic bases (triethylamine, trimethylamine, 4-(dimethylamino)pyridine) and inorganic bases (potassium hydroxide, sodium hydroxide, potassium carbonate).
- Preferred base: Potassium hydroxide (KOH) due to its efficiency in ring closure and ester hydrolysis.
- Solvents: Toluene is preferred for its inertness and ability to dissolve intermediates; other solvents like N,N-dimethylacetamide, dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone are also viable.
- Reaction conditions: Room temperature to 50°C, with reaction times from 30 minutes up to 6 hours depending on conversion rates.
Protection and Deprotection Strategies
To facilitate selective reactions and improve yields, protecting groups such as tert-butylcarboxylate (Boc) are used during intermediate steps.
- Protection: Introduction of Boc groups to amine or carboxyl functionalities to prevent side reactions.
- Deprotection: Cleavage of Boc groups is achieved by heating with hydrochloric acid in appropriate solvents.
- Outcome: Clean removal of protecting groups to yield the target carboxylic acid compound.
Detailed Stepwise Preparation Process (Based on Patent Literature)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Introduction of tert-butyl protecting group on pyrrolo[3,4-b]pyridine derivative | Use of tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | Protects amine functionality |
| 2 | Reaction with alkyl orthoformate (e.g., triethyl orthoformate) in acetic anhydride | Room temperature to reflux, 1-6 hours | Forms intermediate with activated formyl group |
| 3 | Addition of cyclopropylmethylamine or cyclic amine | Presence of base (triethylamine preferred), solvents like toluene or DMF | Formation of amide or related intermediate |
| 4 | Cyclization under alkaline conditions | Potassium hydroxide in aqueous or organic solvent, 30 min to 6 hours, 25-50°C | Ring closure and ester hydrolysis |
| 5 | Deprotection of Boc group | Heating with hydrochloric acid in suitable solvent | Final compound obtained |
Reaction Mechanisms and Analysis
- Cyclization: The base-mediated cyclization involves nucleophilic attack on electrophilic centers to form the fused heterocyclic ring.
- Ester hydrolysis: Alkaline conditions hydrolyze ester intermediates to the free carboxylic acid.
- Protection/deprotection: Boc groups stabilize reactive amines during synthesis and are removed under acidic conditions without affecting the rest of the molecule.
Data Table: Summary of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2,5-Dimethoxytetrahydrofuran, cyclopropylmethylamine, tert-butylcarboxylate derivatives |
| Catalysts | Iron(III) chloride (FeCl3), phase-transfer catalysts (optional) |
| Bases | Potassium hydroxide (preferred), triethylamine, sodium hydroxide |
| Solvents | Toluene (preferred), N,N-dimethylacetamide, DMF, DMSO, N-methylpyrrolidone |
| Temperature range | Room temperature to 50°C |
| Reaction time | 30 minutes to 6 hours |
| Protection groups | tert-Butylcarboxylate (Boc) |
| Deprotection conditions | Heating with hydrochloric acid |
| Purity | Typically >97% after purification (NMR, HPLC confirmed) |
Research Findings and Optimization Insights
- The use of potassium hydroxide as a base enhances both cyclization efficiency and ester hydrolysis, improving overall yield.
- Toluene is favored as a solvent due to its ability to dissolve intermediates and facilitate phase separation during workup.
- Protection of amine groups with Boc is critical to prevent side reactions, especially during the alkylation and cyclization steps.
- Reaction times and temperatures must be carefully controlled to avoid decomposition or side-product formation.
- Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added to improve reaction rates in biphasic systems.
- The synthetic route is adaptable to continuous flow reactors for industrial scale-up, promoting green chemistry principles by reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(Cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways, potentially leading to the development of new bioactive molecules.
Medicine: Its potential therapeutic properties are of interest for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can include binding to specific receptors or enzymes, leading to modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their properties:
Impact of Core Structure (Furo vs. Thieno)
- Demonstrated efficacy in neurological applications (e.g., SUN’s DAAO inhibition) .
- Thieno[3,2-b]pyrrole derivatives: The sulfur atom in the thiophene ring enhances lipophilicity and may improve membrane permeability . Show broader antimicrobial activity, as seen in 3,4-diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester (17.35% in Artemisia scopaeformis extract) .
Role of Substituents
- Isopentyl: Enhances lipophilicity, which may improve tissue penetration but reduce solubility .
- 2-Substituents: A methyl group at position 2 is common in both furo and thieno derivatives, likely stabilizing the fused ring system and modulating electronic effects .
Biological Activity
4-(Cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by its unique furo[3,2-b]pyrrole core structure. This compound has garnered attention due to its potential biological activities, which may be attributed to its distinctive structural features, including a cyclopropylmethyl group and a carboxylic acid functional group. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₃N₁O₃
- Molecular Weight : 219.24 g/mol
- Structural Features : The compound features a bicyclic structure combining furan and pyrrole moieties, which enhances its chemical reactivity and biological properties .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Analgesic Properties : Related compounds within the pyrrole class have demonstrated analgesic activity. For instance, studies have shown that free pyrrole acids exhibit significant analgesic effects, potentially providing insights into the activity of this compound .
- Anti-inflammatory Effects : The presence of the furo[3,2-b]pyrrole structure may contribute to anti-inflammatory properties, as observed in related compounds that have been tested for their ability to reduce inflammation markers .
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies involving similar compounds suggest interactions with various biological targets, including:
- Binding Affinities : Interaction studies indicate that this compound may bind to specific receptors or enzymes involved in pain and inflammation pathways.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes related to inflammatory responses, suggesting a potential pathway for therapeutic application .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | C₈H₇N₁O₃ | Contains a methyl group enhancing lipophilicity | Moderate antimicrobial activity |
| 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | C₈H₇N₁O₂S | Thieno ring offers different electronic properties | Potential anti-inflammatory effects |
| Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | C₉H₉N₁O₃ | Ester form may exhibit different solubility profiles | Varies widely based on substitution |
The cyclopropylmethyl substitution in this compound is hypothesized to influence both its reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
A recent study investigated the analgesic properties of pyrrole derivatives and found that those with structural similarities to this compound exhibited significant pain relief in animal models. The study utilized the Paw Pressure test (Randall–Selitto test) to assess analgesic efficacy and reported promising results in terms of pain reduction .
Q & A
Q. Q1: What are the most effective synthetic strategies for 4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do substituents influence reaction outcomes?
Methodological Answer: Synthesis typically involves multi-step routes, such as:
Cyclopropane Ring Formation : Use cyclopropanation reagents (e.g., Simmons-Smith) to introduce the cyclopropylmethyl group.
Furopyrrole Core Assembly : Condensation of pyrrole intermediates with furan derivatives under acidic conditions (e.g., H2SO4 catalysis) .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH or LiOH.
Q. Substituent Effects :
Q. Table 1: Key Synthetic Challenges and Solutions
Q. Q2: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
- NMR : Key signals include:
- 1H NMR : Cyclopropylmethyl protons (δ 0.5–1.2 ppm), aromatic protons (δ 6.5–7.5 ppm) .
- 13C NMR : Carboxylic acid carbonyl (δ ~170 ppm), furopyrrole carbons (δ 100–150 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Analog Synthesis : Replace cyclopropylmethyl with alkyl/aryl groups (e.g., methyl, phenyl) to test steric/electronic effects.
- Biological Assays :
- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular Uptake : Use radiolabeled analogs (e.g., 14C) to quantify permeability in Caco-2 cell monolayers .
- Key Findings :
Q. Table 2: Comparison of Analog Bioactivity
| Analog Substituent | Target Enzyme IC50 (nM) | LogP | Reference |
|---|---|---|---|
| Cyclopropylmethyl | 15 ± 2 | 2.5 | |
| Ethyl | 45 ± 5 | 1.8 | |
| Phenyl | 120 ± 10 | 3.1 |
Q. Q4: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Contradictions often arise from:
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Always report solvent conditions .
- Tautomerism : The furopyrrole ring may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dominant forms .
- Impurity Interference : Trace solvents (e.g., DMF) can obscure signals. Validate purity via HRMS (mass error < 2 ppm) .
Q. Validation Workflow :
Repeat synthesis with rigorously dried solvents.
Compare data with computationally predicted spectra (e.g., DFT calculations using Gaussian) .
Q. Q5: What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
- Key Consideration : The cyclopropylmethyl group may reduce CYP-mediated metabolism, requiring longer observation periods in vivo .
Data Interpretation and Optimization
Q. Q6: How can researchers optimize reaction yields when introducing the cyclopropylmethyl group?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cyclopropanation efficiency .
- Temperature Control : Maintain reactions at −20°C to 0°C to minimize side reactions (e.g., ring-opening).
- Work-Up Strategies :
Q. Yield Optimization Table :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Pd(OAc)2 catalyst | +25% | |
| Low-temperature reaction | +15% (reduced decomposition) |
Q. Q7: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases). Focus on hydrogen bonds with the carboxylic acid group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic cyclopropylmethyl, hydrogen bond acceptors) using Schrödinger .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
